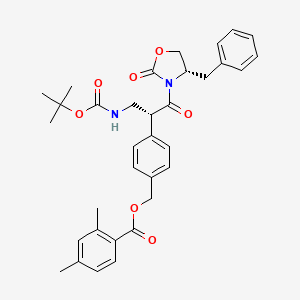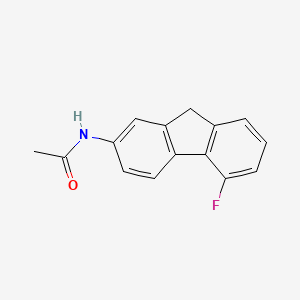
17alpha-4'-t-Butylbenzyl Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-4’-t-Butylbenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a tert-butylbenzyl group at the 4’ position, which modifies its biological activity and potential applications. Estradiol and its derivatives are crucial in various biological processes, including reproductive and non-reproductive systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-4’-t-Butylbenzyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical reactions to introduce the tert-butylbenzyl group.
Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of tert-Butylbenzyl Group: The protected estradiol is then reacted with tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butylbenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-t-Butylbenzyl Estradiol.
Industrial Production Methods: Industrial production of 17alpha-4’-t-Butylbenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 17alpha-4’-t-Butylbenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The tert-butylbenzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
17alpha-4’-t-Butylbenzyl Estradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on estrogenic activity.
Biology: The compound is employed in research to understand estrogen receptor interactions and signaling pathways.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry.
Mecanismo De Acción
17alpha-4’-t-Butylbenzyl Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
17alpha-Estradiol: A naturally occurring isomer of estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 17alpha-4’-t-Butylbenzyl Estradiol is unique due to the presence of the tert-butylbenzyl group, which enhances its stability and modifies its biological activity. This structural modification distinguishes it from other estradiol derivatives and provides unique research and therapeutic opportunities.
Propiedades
Fórmula molecular |
C29H38O2 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-17-[(4-tert-butylphenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38O2/c1-27(2,3)21-8-5-19(6-9-21)18-29(31)16-14-26-25-11-7-20-17-22(30)10-12-23(20)24(25)13-15-28(26,29)4/h5-6,8-10,12,17,24-26,30-31H,7,11,13-16,18H2,1-4H3/t24-,25-,26+,28+,29-/m1/s1 |
Clave InChI |
IOHXXLQQJOJOLB-WXJBELMVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
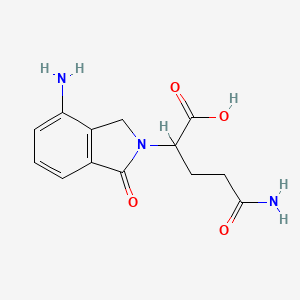



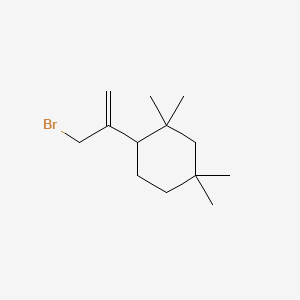
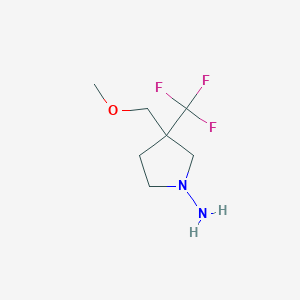

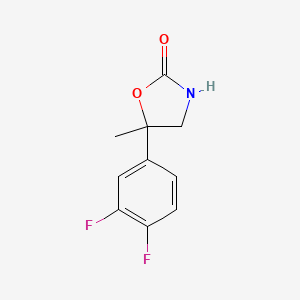
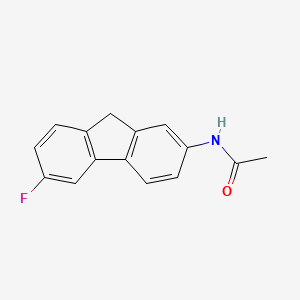
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
